5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline
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Description
5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 1280291-52-2 . It has a molecular weight of 197.66 . This compound is typically stored at 4 degrees Celsius and is usually in powder form .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline can be represented by the InChI Code: 1S/C10H12ClNO/c1-13-10-3-2-9 (11)7-4-5-12-6-8 (7)10/h2-3,12H,4-6H2,1H3 .Chemical Reactions Analysis
The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved through various multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Physical And Chemical Properties Analysis
The physical form of 5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline is a powder . It has a molecular weight of 197.66 . The compound is typically stored at 4 degrees Celsius .Future Directions
The future directions in the research of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives could involve the development of novel THIQ analogs with potent biological activity . There is also potential for further exploration of multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline involves the condensation of 2-methoxyphenethylamine with 4-chlorobutyraldehyde followed by reduction and cyclization.", "Starting Materials": [ "2-methoxyphenethylamine", "4-chlorobutyraldehyde", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 2-methoxyphenethylamine with 4-chlorobutyraldehyde in the presence of acetic acid to form 5-chloro-2-(4-chlorobutanoyl)phenethylamine.", "Step 2: Reduction of the intermediate product with sodium borohydride in ethanol to form 5-chloro-2-(4-chlorobutanoyl)phenethylamine.", "Step 3: Cyclization of the intermediate product with hydrochloric acid and sodium hydroxide to form 5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline." ] } | |
CAS RN |
1280291-52-2 |
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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